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For researchers, scientists, and drug development professionals, Crosslinking of Matched
RNAs and Deep Sequencing (COMRADES) has emerged as a powerful high-throughput
method for the global discovery of RNA-RNA interactions in vivo. This guide provides a
comparative overview of orthogonal validation techniques crucial for confirming the novel
interactions uncovered by COMRADES, supported by experimental data and detailed
protocols.

COMRADES provides a genome-wide snapshot of RNA duplexes within their native cellular
environment. However, like other high-throughput techniques, it is susceptible to potential
biases and artifacts. Therefore, independent, lower-throughput experimental validation of
putative interactions is a critical step to ensure the accuracy and reliability of the findings. This
guide focuses on established methods for such validation, providing the necessary details for
their implementation.

Comparison of Orthogonal Validation Methods

The following table summarizes key characteristics of common orthogonal validation methods
suitable for confirming RNA-RNA interactions discovered by COMRADES.
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Experimental Workflows and Signaling Pathways

To visually represent the logic of COMRADES and the subsequent validation steps, the
following diagrams are provided.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

In Vivo Steps

1. In Vivo Psoralen
Crosslinking

2. Cell Lysis

Biochem‘ ,'cal Steps

3. RNA Fragmentation

4. First Affinity Capture
(Biotinylated Psoralen)

5. Proximity Ligation

6. Crosslink Reversal

7. Second Affinity Capture

Sequencin%'& Analysis

8. Reverse Transcription
& PCR Amplification

Y

9. Deep Sequencing

A\

10. Bioinformatic Analysis
(Chimeric Read Identification)

Ou Put

Putative RNA-RNA

Interactions

Click to download full resolution via product page

COMRADES Experimental Workflow.
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Logical workflow for orthogonal validation.

Case Study: Validation of Zika Virus and human
miR-21 Interaction

A key study utilizing COMRADES identified a novel interaction between the 5' cyclization
sequence (CS) of the Zika virus (ZIKV) genome and the human microRNA, miR-21.[1] This
interaction was subsequently validated using an in vitro binding assay, providing strong
evidence for a direct association.[1]

Quantitative Data from In Vitro Binding Assay
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Interacting Molecules Binding Condition Dissociation Constant (Kd)
ZIKV 5' CS + miR-21 Without AGO2 protein No significant binding

ZIKV 5' CS + miR-21 With purified AGO2 protein Strong, specific binding

ZIKV 5' CS (mutant) + miR-21 With purified AGO2 protein Binding significantly reduced

This data is a summary based on the findings of Ziv et al., 2018. The original study should be
consulted for detailed quantitative values.

Detailed Experimental Protocols
In Vitro Binding Assay for ZIKV 5' CS and miR-21

This protocol is adapted from the supplementary methods of Ziv et al., 2018.

Objective: To quantitatively assess the direct binding of ZIKV 5' CS RNA and human miR-21,
and to determine if this interaction is mediated by the Argonaute 2 (AGO2) protein.

Materials:

 Purified, in vitro transcribed ZIKV 5' CS RNA (wild-type and mutant)

e Synthetic human miR-21

¢ Purified recombinant human AGO2 protein

» Binding buffer (e.g., 20 mM Tris-HCI pH 7.5, 150 mM KCI, 1.5 mM MgCI2, 1 mM DTT)
 Nitrocellulose membrane

e Filter binding apparatus

« Scintillation counter and radiolabeled RNA (e.g., 32P-labeled miR-21) or fluorescence-based
detection system

Procedure:
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* RNA Labeling: If using radioactivity, end-label the synthetic miR-21 with 32P using T4
polynucleotide kinase. Purify the labeled RNA to remove unincorporated nucleotides.

e AGO2 Loading: Pre-incubate the purified AGO2 protein with a molar excess of miR-21 in
binding buffer for 30 minutes at 37°C to allow for the formation of the AGO2-miR-21 complex.

» Binding Reactions:

o Set up a series of binding reactions in separate tubes. Each reaction should contain a
constant concentration of labeled miR-21 (or the AGO2-miR-21 complex) and increasing
concentrations of the ZIKV 5' CS RNA (or its mutant).

o Incubate the reactions at room temperature for 30-60 minutes to allow binding to reach
equilibrium.

« Filter Binding:

o

Pre-wet the nitrocellulose membrane in binding buffer.

[¢]

Assemble the filter binding apparatus and apply a vacuum.

o

Load each binding reaction onto a separate well of the apparatus. The protein and any
RNA bound to it will be retained on the filter, while free RNA will pass through.

[¢]

Wash each well with a small volume of ice-cold binding buffer to remove non-specifically
bound RNA.

e Quantification:
o Disassemble the apparatus and allow the membrane to air dry.

o Quantify the amount of labeled RNA retained on the filter for each reaction using a
scintillation counter or a fluorescence imager.

e Data Analysis:

o Plot the amount of bound RNA as a function of the concentration of the ZIKV 5' CS RNA.
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o Fit the data to a binding curve (e.g., a one-site binding model) to determine the
dissociation constant (Kd).

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To qualitatively or semi-quantitatively detect the formation of a complex between two
RNA molecules.

Materials:

« In vitro transcribed and purified RNA molecules of interest

o 32P-labeled RNA probe

» Binding buffer (e.g., 10 mM Tris-HCI pH 7.5, 50 mM KCI, 1 mM DTT, 5% glycerol)
» Non-denaturing polyacrylamide gel

o Electrophoresis apparatus

e Phosphorimager or X-ray film

Procedure:

e RNA Labeling: End-label one of the RNA molecules (the "probe™) with 32P.

» Binding Reactions:

o In areaction tube, combine the labeled RNA probe at a constant concentration with
increasing concentrations of the unlabeled "target" RNA in binding buffer.

o Include a negative control with only the labeled probe.
o Incubate at room temperature for 20-30 minutes.
o Electrophoresis:

o Load the samples onto a non-denaturing polyacrylamide gel.
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o Run the gel at a constant voltage in a cold room or with a cooling system to prevent
denaturation of the RNA complexes.

 Visualization:
o Dry the gel and expose it to a phosphorimager screen or X-ray film.

o A"shift" in the migration of the labeled probe (a band appearing at a higher molecular
weight) indicates the formation of an RNA-RNA complex. The intensity of the shifted band
should increase with increasing concentrations of the target RNA.

RNase H Cleavage Assay

Objective: To determine if a specific region of an RNA molecule is engaged in a duplex, making
it inaccessible to RNase H cleavage directed by a complementary DNA oligonucleotide.

Materials:

o Target RNA molecule

o A set of short DNA oligonucleotides complementary to different regions of the target RNA
 RNase H enzyme and reaction buffer

o Denaturing polyacrylamide gel

e RNA labeling reagents (e.g., 32P)

o Electrophoresis and imaging equipment

Procedure:

e RNA Labeling: End-label the target RNA with 32P.

« Interaction Formation: Incubate the labeled target RNA with its putative interacting partner
RNA under conditions that favor their interaction.

» RNase H Digestion:
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o To the RNA-RNA interaction mixture, add a specific DNA oligonucleotide and RNase H
enzyme.

o As a control, set up a reaction with the labeled target RNA alone, the DNA oligonucleotide,
and RNase H.

o Incubate at 37°C for a defined period (e.g., 15-30 minutes).

e Analysis:
o Stop the reactions and analyze the RNA fragments on a denaturing polyacrylamide gel.

o In the control reaction, the target RNA should be cleaved at the site of DNA
oligonucleotide binding.

o If the target RNA is interacting with another RNA at the site targeted by the DNA
oligonucleotide, this region will be protected from RNase H cleavage, and the cleavage
product will be absent or significantly reduced.

By employing these orthogonal validation methods, researchers can confidently confirm the
novel RNA-RNA interactions discovered through high-throughput techniques like COMRADES,
paving the way for a deeper understanding of the regulatory roles of RNA in health and
disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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